molecular formula C6H12ClNO3 B3032714 2-Chloro-N-(2,2-dimethoxyethyl)acetamide CAS No. 39096-83-8

2-Chloro-N-(2,2-dimethoxyethyl)acetamide

Cat. No. B3032714
CAS RN: 39096-83-8
M. Wt: 181.62 g/mol
InChI Key: BMCSYAZSAZELGK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethoxyethyl)acetamide is a chemical compound with the following synonyms: 1-Chloroacetylamino-2,6-dimethylbenzene , 2-Chloro-2′,6′-acetoxylidide , and N- (2,6-Dimethylphenyl)-2-chloroacetamide . Its molecular formula is C₁₀H₁₂ClNO , and it has a molecular weight of 197.66 g/mol . This compound is used in various applications, including as a nonsteroidal anti-inflammatory drug .


Molecular Structure Analysis

The molecular structure of This compound is represented by the following chemical formula:


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 150-151°C .

Safety and Hazards

  • Hazard Statements : It is classified as an eye irritant (H315) , skin irritant (H319) , and a specific target organ toxicant (STOT SE 3) affecting the respiratory system .
  • Storage : Store it as a combustible solid (Storage Class Code 11) .
  • Personal Protective Equipment : Use a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-chloro-N-(2,2-dimethoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3/c1-10-6(11-2)4-8-5(9)3-7/h6H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCSYAZSAZELGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598438
Record name 2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39096-83-8
Record name 2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 105.1 grams (g) (1.0 moles) of aminoacetaldehyde dimethyl acetal, 80 g (1.0 moles) of a 50% aqueous solution of sodium hydroxide, and 200 ml dichloromethane are placed in a 1 liter flask fitted with a stirrer and thermometer. To this is added 113.0 g (1.0 moles) of chloroacetyl chloride dropwise with rapid stirring at 0°-10° C. After the addition is complete, the reaction is allowed to rise to room temperature and is stirred for 1 hour. Next the mixture is washed with 100 ml water, 100 ml sodium carbonate solution and 100 ml water, followed by drying and evaporation to give 113.8 g (63% yield) of the title compound, m.p. 33°-36° C.
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105.1 g
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200 mL
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113 g
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63%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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